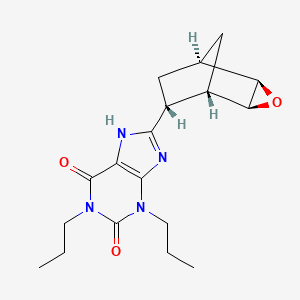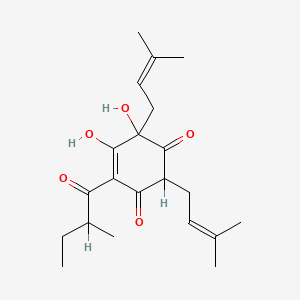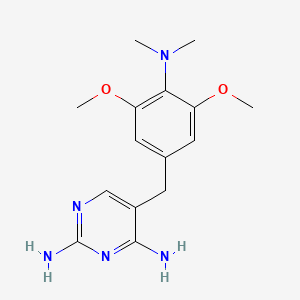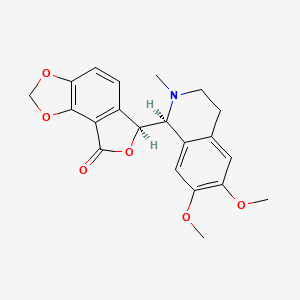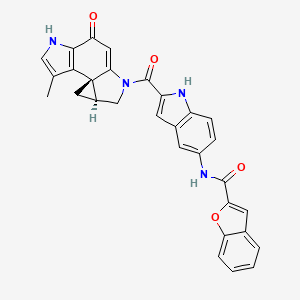
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Vue d'ensemble
Description
5-(4-Hydroxyphényl)-3H-1,2-dithiole-3-thione, communément appelé ADT-OH, est un composé libérant du sulfure d'hydrogène. Le sulfure d'hydrogène est reconnu comme le troisième gazotransmetteur endogène, aux côtés de l'oxyde nitrique et du monoxyde de carbone. L'ADT-OH est largement étudié pour ses propriétés de libération lente, ce qui en fait un outil précieux dans diverses applications de recherche biologique et chimique .
Applications De Recherche Scientifique
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione has numerous scientific research applications:
Chemistry: Used as a slow-releasing hydrogen sulfide donor in various chemical reactions and studies.
Biology: Investigated for its protective effects against oxidative stress and inflammation in cellular models.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and as a component in transdermal formulations .
Mécanisme D'action
Target of Action
ADT-OH primarily targets the CSE/CBS and FAK/Paxillin signaling pathways . These pathways play a crucial role in the migration and invasion of melanoma cells .
Mode of Action
ADT-OH interacts with its targets by inhibiting the EMT process in melanoma cells . This is achieved by reducing the expression of FAK and the downstream response protein Paxillin . Overexpression of FAK can reverse the inhibitory effects of ADT-OH on melanoma cell migration .
Biochemical Pathways
ADT-OH affects the CSE/CBS and FAK/Paxillin signaling pathways . After ADT-OH treatment, melanoma cells show abnormal expression of the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .
Pharmacokinetics
It is known that adt-oh is one of the most widely used organic donors for the slow release of h2s . This suggests that it may have favorable ADME properties.
Result of Action
ADT-OH significantly inhibits the migration and invasion of melanoma cells . It also suppresses the proliferation of melanoma cells . These results demonstrate that ADT-OH exerts its antimetastatic activity by inhibiting the EMT process in melanoma cells .
Action Environment
It is known that adt-oh can be used as an h2s-releasing agent to produce h2s through mitochondrial enzyme metabolism . This suggests that the cellular environment, particularly the presence of specific mitochondrial enzymes, may influence the action, efficacy, and stability of ADT-OH.
Analyse Biochimique
Biochemical Properties
ADT-OH plays a key role in biochemical reactions, particularly in cancer biological processes . It interacts with enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthetase (CBS), which are involved in the production of H2S . The nature of these interactions involves the slow release of H2S, which is recognized as the third endogenous gas signaling molecule .
Cellular Effects
ADT-OH has significant effects on various types of cells and cellular processes. It has been shown to inhibit the migration and invasion of melanoma cells in different animal models . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ADT-OH involves its interactions with biomolecules and changes in gene expression. It inhibits the epithelial-mesenchymal transition (EMT) process in melanoma cells by reducing the expression of FAK and the downstream response protein Paxillin . Moreover, after ADT-OH treatment, melanoma cells showed abnormal expression of the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .
Temporal Effects in Laboratory Settings
Over time, ADT-OH has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It enhances cellular oxygen consumption rate (OCR) in the presence of mitochondrial enzymes .
Dosage Effects in Animal Models
The effects of ADT-OH vary with different dosages in animal models. It has been shown to dose-dependently inhibit the migration and invasion of melanoma cells .
Metabolic Pathways
ADT-OH is involved in metabolic pathways that include interactions with enzymes or cofactors. It affects the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .
Transport and Distribution
It is known that ADT-OH is a slow-releasing H2S donor that requires mitochondrial enzymes to release H2S .
Subcellular Localization
Given its interactions with mitochondrial enzymes, it is plausible that it may be localized within the mitochondria .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-Hydroxyphényl)-3H-1,2-dithiole-3-thione implique généralement la réaction du 4-hydroxybenzaldéhyde avec le disulfure de carbone et l'hydroxyde de sodium, suivie d'une cyclisation avec le soufre. Les conditions de réaction comprennent souvent un reflux dans un solvant approprié tel que l'éthanol ou le méthanol .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 5-(4-Hydroxyphényl)-3H-1,2-dithiole-3-thione ne soient pas largement documentées, la synthèse du composé peut être mise à l'échelle en utilisant des techniques de synthèse organique standard. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté pour les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-Hydroxyphényl)-3H-1,2-dithiole-3-thione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe dithiolethione en dithiol.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution, formant des éthers et des esters.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés dithiol.
Substitution : Éthers et esters.
Applications de recherche scientifique
Le 5-(4-Hydroxyphényl)-3H-1,2-dithiole-3-thione a de nombreuses applications de recherche scientifique :
Chimie : Utilisé comme donneur de sulfure d'hydrogène à libération lente dans diverses réactions chimiques et études.
Biologie : Investigé pour ses effets protecteurs contre le stress oxydatif et l'inflammation dans les modèles cellulaires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de pathologies telles que le cancer, les maladies cardiovasculaires et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux systèmes d'administration de médicaments et comme composant dans les formulations transdermiques .
Mécanisme d'action
Le mécanisme d'action du 5-(4-Hydroxyphényl)-3H-1,2-dithiole-3-thione implique la libération lente de sulfure d'hydrogène, qui exerce divers effets biologiques. Le sulfure d'hydrogène module les voies de signalisation telles que la voie du facteur nucléaire kappa-B, la voie de la protéine kinase activée par l'AMP et la voie JAK/STAT. Ces voies sont impliquées dans la régulation de l'inflammation, de l'apoptose et du métabolisme cellulaire .
Comparaison Avec Des Composés Similaires
Le 5-(4-Hydroxyphényl)-3H-1,2-dithiole-3-thione est comparé à d'autres composés libérant du sulfure d'hydrogène tels que :
5-(4-Méthoxyphényl)-3H-1,2-dithiole-3-thione (ADT-OCH3) : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe hydroxyle, offrant une cinétique de libération et des effets biologiques différents.
Sulfure d'hydrogène de sodium (NaHS) : Un donneur de sulfure d'hydrogène inorganique à libération rapide, contrastant avec la libération lente du 5-(4-Hydroxyphényl)-3H-1,2-dithiole-3-thione.
L'unicité du 5-(4-Hydroxyphényl)-3H-1,2-dithiole-3-thione réside dans sa libération lente et soutenue de sulfure d'hydrogène, ce qui le rend adapté aux études biologiques prolongées et aux applications thérapeutiques .
Propriétés
IUPAC Name |
5-(4-hydroxyphenyl)dithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBBKLMHAILHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939623, DTXSID00901548 | |
| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18274-81-2 | |
| Record name | Desmethylanethol trithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
